5-Bromo-6-azauracil

Radiolabeling Nucleic Acid Chemistry Tracer Studies

5-Bromo-6-azauracil (BrAzU) is the essential halogenated building block for medicinal chemistry. The C-5 bromine enables Pd-catalyzed cross-couplings and nucleophilic substitutions impossible with parent 6-azauracil. It is the mandatory precursor for 6-azauracil-5-³H synthesis at 19.0 Ci/mmole via catalytic reductive dehalogenation. Additionally, BrAzU uniquely induces cell lysis in yeast models—a phenotype distinct from growth inhibition by other nucleobase analogs—making it a critical tool for antifungal discovery. Procure now to accelerate SAR exploration at the C-5 position.

Molecular Formula C3H2BrN3O2
Molecular Weight 191.97 g/mol
CAS No. 4956-05-2
Cat. No. B188841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-6-azauracil
CAS4956-05-2
Synonyms5-bromo-6-azauracil
6-bromo-1,2,4-triazine-3,5(2H,4H)dione
Molecular FormulaC3H2BrN3O2
Molecular Weight191.97 g/mol
Structural Identifiers
SMILESC1(=O)C(=NNC(=O)N1)Br
InChIInChI=1S/C3H2BrN3O2/c4-1-2(8)5-3(9)7-6-1/h(H2,5,7,8,9)
InChIKeyVNTFEWXYAOATFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Bromo-6-azauracil: A Core Halogenated Azauracil Building Block


5-Bromo-6-azauracil (BrAzU, CAS: 4956-05-2), also known as 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, is a halogenated analog of the nucleobase uracil, featuring a bromine atom at the C-5 position [1]. It serves as a key intermediate for synthesizing modified nucleosides, enabling the creation of diverse chemical libraries for biological and chemical research [2].

Beyond 6-Azauracil: Why the 5-Bromo Derivative is Not an Interchangeable Building Block


Substituting 5-Bromo-6-azauracil with its parent compound, 6-azauracil, is not viable for key applications. The bromine atom at the 5-position fundamentally alters the molecule's chemical reactivity and biological profile. This substitution is critical for enabling specific synthetic transformations, such as palladium-catalyzed cross-couplings and nucleophilic substitutions, and confers unique biological activities like cell lysis that are absent in the non-halogenated analog [1][2].

Quantifying the Difference: Head-to-Head Evidence for 5-Bromo-6-azauracil


Synthesis of High-Activity Tritiated 6-Azauracil via Catalytic Reductive Dehalogenation

5-Bromo-6-azauracil is a uniquely suitable precursor for synthesizing radiolabeled 6-azauracil. Its 5-bromo group undergoes catalytic reductive dehalogenation with carrier-free tritium gas to yield 6-azauracil-5-³H. This reaction is not possible with unsubstituted 6-azauracil [1].

Radiolabeling Nucleic Acid Chemistry Tracer Studies

Induction of Cell Lysis in Yeast: A Distinct Biological Effect

The most pronounced effect of 5-Bromo-6-azauracil on yeast cells is the induction of cell lysis. This effect is a specific phenotype that distinguishes it from other nucleobase analogs [1].

Antifungal Research Yeast Biology Cell Wall Studies

Analytical Characterization: Distinct MS Fragmentation Pattern for 5-Bromo-6-azauracil

In GC-MS studies, 5-Bromo-6-azauracil exhibits a distinct fragmentation pattern compared to 6-azauracil and N-substituted derivatives, which is crucial for its unambiguous identification in complex mixtures [1].

Analytical Chemistry Mass Spectrometry Metabolomics

Synthetic Versatility: Nucleophilic Substitution at the C-5 Bromine

The C-5 bromine atom in 5-Bromo-6-azauracil is a reactive site that enables nucleophilic substitution with various amines and other nucleophiles. This allows for the generation of a diverse library of 5-substituted derivatives, which is not possible with the unsubstituted 6-azauracil [1].

Organic Synthesis Medicinal Chemistry Nucleoside Analogs

Physicochemical Properties: Impact of Bromination on Lipophilicity and Density

The presence of the bromine atom significantly alters key physicochemical properties compared to the parent 6-azauracil, including increased density and higher predicted lipophilicity .

Physicochemical Properties ADME Prediction Formulation Science

Defined Use-Cases for 5-Bromo-6-azauracil in Scientific Research


Precursor for the Synthesis of High-Specific-Activity Radiolabeled Tracers

Procurement is justified when the objective is to synthesize 6-azauracil-5-³H at a high molar activity of 19.0 Ci/mmole. The 5-bromo group is a necessary chemical handle for the catalytic reductive dehalogenation reaction with tritium gas, an application for which the parent 6-azauracil is unsuitable [3].

Molecular Scaffold for C-5 Derivatization via Nucleophilic Substitution

This compound is the optimal starting material for generating libraries of 5-substituted 6-azauracil analogs. The reactive bromine atom allows for facile nucleophilic substitution, enabling medicinal chemists to efficiently explore structure-activity relationships at the C-5 position, a feat not readily achievable with 6-azauracil [3].

Research Tool for Inducing and Studying Yeast Cell Lysis

5-Bromo-6-azauracil is a specific chemical tool for inducing cell lysis in yeast models, a phenotype distinct from the growth inhibition observed with other nucleobase analogs. It is useful for fundamental studies on fungal cell wall biogenesis and as a reference compound in antifungal discovery programs [3].

Technical Documentation Hub

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